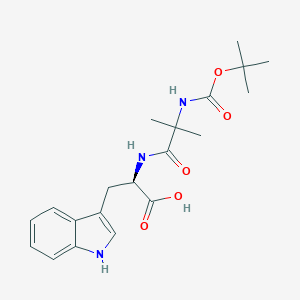

(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid, also known as BP-41183, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

- Chemical Formula : C20H27N3O5

- Molecular Weight : 389.5 g/mol

- CAS Number : 159634-94-3

The compound is believed to exert its effects through various mechanisms, including:

- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells. This is crucial for eliminating malignant cells and preventing tumor progression.

- Cell Cycle Regulation : Studies have shown that this compound can affect the cell cycle phases in tumor cells, leading to reduced cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Jurkat | 1.33 | Induces apoptosis |

| K562 | 1.50 | Cell cycle arrest |

| U937 | 1.25 | High cytotoxicity |

| HL60 | 1.40 | Apoptotic induction |

These results indicate that this compound has a potent cytotoxic effect, significantly exceeding that of established chemotherapeutics like artemisinin by over 90 times in some cases .

Study on Induction of Apoptosis

A pivotal study published in a peer-reviewed journal demonstrated that the compound effectively induces apoptosis in Jurkat cells, which are often used as a model for T-cell leukemia. The mechanism was linked to the activation of caspases and subsequent DNA fragmentation, confirming its potential as an anticancer agent .

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound resulted in a significant accumulation of cells in the G0/G1 phase, indicating a blockade in cell cycle progression. This effect was attributed to the compound's ability to inhibit key regulatory proteins involved in cell cycle control .

Potential Therapeutic Applications

Given its promising biological activities, this compound may serve as a lead compound for developing new anticancer therapies. Further research is warranted to explore its efficacy and safety profile in vivo.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Notably, the indole framework is prevalent in many pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.

Drug Development

Research has indicated that derivatives of this compound can exhibit significant biological activities. For instance:

- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. The incorporation of the tert-butoxycarbonyl (Boc) group aids in protecting amine functionalities during synthesis, facilitating the creation of more complex drug candidates .

- Neuroprotective Effects : Compounds containing indole structures have been investigated for their neuroprotective properties. They may modulate pathways involved in neurodegenerative diseases, making them suitable candidates for further exploration in treating conditions such as Alzheimer’s and Parkinson’s disease .

Biochemical Research

The compound serves as a valuable building block in peptide synthesis and other organic transformations. Its ability to form stable amide bonds makes it useful in creating peptide libraries for high-throughput screening in drug discovery.

Case Study 1: Synthesis of Indole Derivatives

A study focused on synthesizing novel indole-based compounds demonstrated that (R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid could be effectively used as an intermediate to develop compounds with enhanced anticancer properties. The researchers reported improved selectivity and potency against various cancer cell lines compared to existing treatments .

Case Study 2: Neuroprotective Screening

In another research initiative, derivatives of this compound were screened for neuroprotective effects using cellular models of oxidative stress. The results indicated that certain modifications to the indole structure significantly increased the compounds' ability to protect neuronal cells from damage, suggesting a potential therapeutic role in neurodegenerative diseases .

Table 1: Comparison of Biological Activities of Indole Derivatives

Propriétés

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCBSBPYDCIRPP-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159634-94-3 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.